8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
The compound 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane features a spiro[4.5]decane core with heteroatoms (oxygen and sulfur) at positions 1 and 4 and a sulfonated pyrazole substituent at position 6. This architecture confers unique conformational rigidity and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-10-12(11(2)15(3)14-10)21(17,18)16-6-4-13(5-7-16)19-8-9-20-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOGILAPEUUMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CHEMBL4542697, also known as 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane, primarily targets the human muscarinic M5 receptor. The muscarinic M5 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the nervous system.
Mode of Action
CHEMBL4542697 acts as an antagonist at the human muscarinic M5 receptor. This means it binds to the receptor and inhibits its normal function. Specifically, it inhibits the acetylcholine-induced calcium response, which is a key part of the signaling pathway activated by the muscarinic M5 receptor.
Biochemical Pathways
This receptor is part of the G protein-coupled receptor family and is involved in various cellular responses, including the regulation of heart rate and smooth muscle contraction.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
The result of CHEMBL4542697’s action would be the inhibition of the muscarinic M5 receptor, leading to a decrease in the receptor’s normal cellular responses. This could potentially alter various physiological processes, depending on the specific role of the M5 receptor in different tissues.
Action Environment
The action, efficacy, and stability of CHEMBL4542697 could be influenced by various environmental factors. These might include the pH and composition of the bodily fluids it comes into contact with, the presence of other drugs or substances that could interact with it, and individual patient factors such as age, sex, and health status.
Biological Activity
The compound 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS No. 1705245-68-6) is a complex organic molecule with significant potential in medicinal chemistry. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 281.38 g/mol. The structure features a sulfonyl group attached to a pyrazole moiety, which is known for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O3S2 |
| Molecular Weight | 281.38 g/mol |
| CAS Number | 1705245-68-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of the compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to act as an enzyme inhibitor, particularly against serine proteases and other enzymes involved in inflammatory pathways.
- Receptor Modulation : The pyrazole component may facilitate interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds can exhibit significant antimicrobial effects. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against various bacterial strains.
Anti-inflammatory Properties
The compound's ability to inhibit specific enzymes involved in the inflammatory response positions it as a candidate for anti-inflammatory therapies. In vitro assays have suggested that it can reduce the production of pro-inflammatory cytokines.
Case Studies
- In Vitro Studies : A study investigated the inhibition of bacterial growth by compounds structurally similar to 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
- In Vivo Models : Preliminary animal studies have suggested that administration of similar pyrazole derivatives resulted in reduced inflammation markers in models of arthritis.
Comparison with Similar Compounds
Structural Differences :
- Core : Shares the 1-oxa-8-azaspiro[4.5]decane backbone but lacks the 4-thia substitution.
- Substituent: A morpholinopyrimidinyl group replaces the pyrazole sulfonyl group.
Synthesis : Synthesized via nucleophilic substitution between 1-oxa-8-azaspiro[4.5]decane hydrochloride and morpholine, yielding 46% . The absence of sulfur in the core simplifies synthesis compared to the target compound, where sulfur incorporation may require additional steps.
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives (e.g., Compound 11b)
Structural Differences :
- Core : Contains a 1,4-dioxa-8-azaspiro[4.5]decane system, replacing the 1-oxa-4-thia configuration.
- Substituent: A quinoline-3-carboxylic acid group is attached at position 7.
Synthesis: Derived from 1,4-dioxa-8-azaspiro[4.5]decane via coupling with amines, followed by hydrolysis .
Implications : The dioxa system may reduce ring strain and enhance metabolic stability compared to the oxa-thia core, which could exhibit higher reactivity due to sulfur’s polarizability .
8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane (4-23)
Structural Differences :
- Core : 1,4-dioxa-8-azaspiro[4.5]decane.
- Substituent : A bicyclo[1.1.1]pentyl group at position 8.
Synthesis : Achieved in 52% yield via radical addition, leveraging the strained bicyclo system . The bicyclopentyl group introduces steric bulk, contrasting with the planar pyrazole sulfonyl group in the target compound.
Implications : The bulky substituent may hinder crystallization (evidenced by its oily state), whereas the sulfonyl group in the target compound could promote solid-state stability .
Triazaspiro[4.5]decane Derivatives (e.g., Compound 13 in )
Structural Differences :
- Core : 1,3,8-Triazaspiro[4.5]decane, with three nitrogen atoms.
- Substituents : Biphenyl, imidazolylmethyl, and pyrimidinyl groups.
Compared to the target compound’s single nitrogen, this suggests divergent pharmacological profiles .
Conformational and Electronic Considerations
- Ring Puckering: The spiro[4.5]decane core adopts non-planar conformations, as described by Cremer-Pople coordinates . Sulfur’s larger atomic radius compared to oxygen may increase puckering amplitude, altering binding pocket compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
